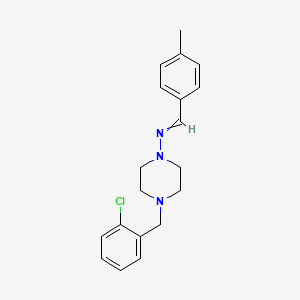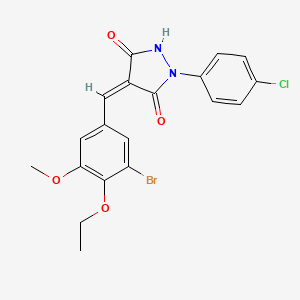![molecular formula C20H15ClN2O3 B6084464 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate](/img/structure/B6084464.png)
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate, also known as CPAB, is a chemical compound that has been the subject of scientific research in recent years. CPAB is a member of the benzoic acid family and is a derivative of the non-steroidal anti-inflammatory drug, diclofenac. CPAB has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate inhibits the COX enzyme by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. This inhibition of prostaglandin synthesis leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in rats. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been found to be well-tolerated in animal studies, with no significant side effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate in lab experiments include its potency and specificity for the COX enzyme, making it a useful tool for investigating the role of COX in various physiological processes. However, the limitations of using 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate include its potential toxicity and the need for careful handling.
Orientations Futures
Future research could focus on the development of 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate analogs with improved potency and selectivity for the COX enzyme. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate could be used to investigate the role of COX in various disease states, such as cancer and cardiovascular disease.
Méthodes De Synthèse
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate can be synthesized using different methods, including the reaction of 4-chlorophenyl-2-amino benzoic acid with aniline and then coupling the product with an isocyanate. Another method involves the reaction of 4-chlorophenyl-2-amino benzoic acid with phosgene and then coupling the product with aniline. These methods have been successfully used to produce high yields of 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate.
Applications De Recherche Scientifique
4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been used in scientific research as a probe to study the function of the cyclooxygenase (COX) enzyme. The COX enzyme is involved in the production of prostaglandins, which are lipid mediators that play a crucial role in inflammation and pain. 4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate has been shown to inhibit the COX enzyme, making it a useful tool for investigating the role of COX in various physiological processes.
Propriétés
IUPAC Name |
(4-chlorophenyl) 2-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-14-10-12-16(13-11-14)26-19(24)17-8-4-5-9-18(17)23-20(25)22-15-6-2-1-3-7-15/h1-13H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAGXIZPSUEPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 2-(phenylcarbamoylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6084425.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6084445.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)



![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)